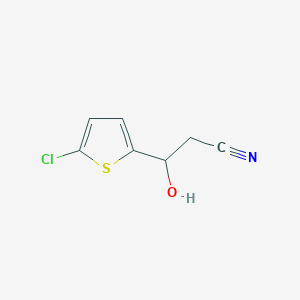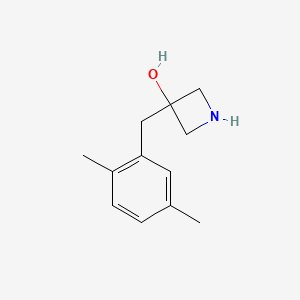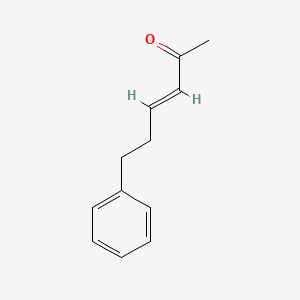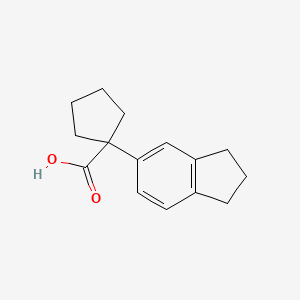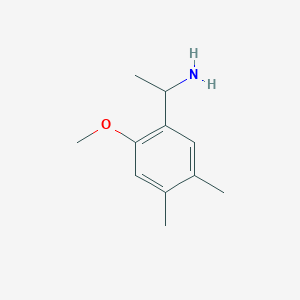
1-(2-Methoxy-4,5-dimethylphenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxy-4,5-dimethylphenyl)ethan-1-amine is an organic compound with a complex structure that includes a methoxy group and two methyl groups attached to a phenyl ring, which is further connected to an ethanamine moiety
Vorbereitungsmethoden
The synthesis of 1-(2-Methoxy-4,5-dimethylphenyl)ethan-1-amine typically involves several steps. One common method includes the nucleophilic substitution reaction of 4-bromo-2,5-dimethoxyphenethylamine with methoxymethyl chloride in the presence of a base. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(2-Methoxy-4,5-dimethylphenyl)ethan-1-amine undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions: Reagents such as N-bromosuccinimide (NBS) for bromination, methoxymethyl chloride for substitution, and various oxidizing agents for oxidation are used
Major Products: The major products formed from these reactions include oximes, hydrazones, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxy-4,5-dimethylphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: It serves as a versatile scaffold for the synthesis of more complex molecules.
Biology: It is used in studies investigating the effects of psychedelics on the human brain, particularly in relation to serotonin receptors.
Medicine: Research into its potential therapeutic effects, especially in the context of mental health and neurological disorders, is ongoing.
Industry: It is utilized in the production of various chemical intermediates and fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxy-4,5-dimethylphenyl)ethan-1-amine involves its interaction with molecular targets such as serotonin receptors. It is thought to act as a partial agonist at serotonin 5-HT2A and 5-HT2C receptors, modulating the release of serotonin in the brain and producing its effects .
Vergleich Mit ähnlichen Verbindungen
1-(2-Methoxy-4,5-dimethylphenyl)ethan-1-amine can be compared with similar compounds such as:
2- [3,5-dimethoxy-4- (methoxymethyl)phenyl]ethan-1-amine:
1-(2-Methoxy-4-methylphenyl)ethan-1-one: A versatile small molecule scaffold used in various chemical syntheses.
1-(3-(4-Methoxy-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine: Another related compound with similar structural features.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound in its specific interactions and uses.
Eigenschaften
Molekularformel |
C11H17NO |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
1-(2-methoxy-4,5-dimethylphenyl)ethanamine |
InChI |
InChI=1S/C11H17NO/c1-7-5-10(9(3)12)11(13-4)6-8(7)2/h5-6,9H,12H2,1-4H3 |
InChI-Schlüssel |
VCXFBOJZDAKFFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C)OC)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


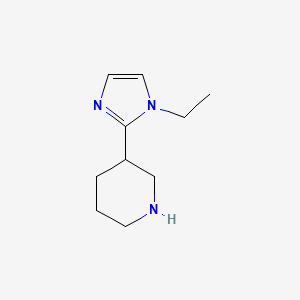
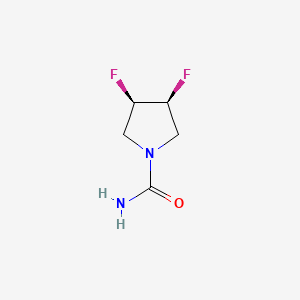
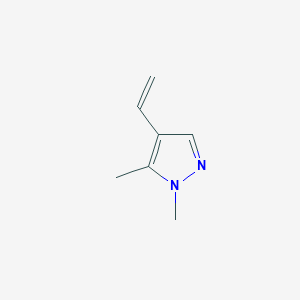
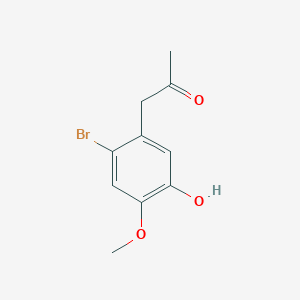

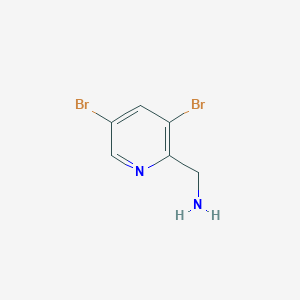

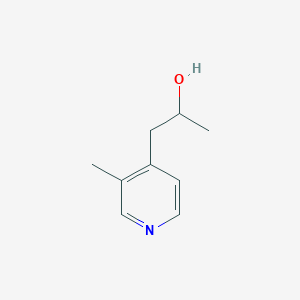
![(Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 2-phenoxyacetate](/img/structure/B13599675.png)
